4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole

Lipophilicity LogP Dihydropyrazole physicochemical properties

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole (CAS 142976-90-7) is a non-aromatic N-methyl-dihydropyrazole with a 4-hexyl substituent (molecular formula C₁₀H₂₀N₂). Unlike its aromatic pyrazole counterparts, this compound belongs to the 3-pyrazoline class, characterized by a saturated C4–C5 bond, which confers distinct electronic properties and reactivity.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 142976-90-7
Cat. No. B12540034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole
CAS142976-90-7
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCCCC1=CN(NC1)C
InChIInChI=1S/C10H20N2/c1-3-4-5-6-7-10-8-11-12(2)9-10/h9,11H,3-8H2,1-2H3
InChIKeyDHIHGUZIXSSMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole (CAS 142976-90-7): Precision Intermediate for Dihydropyrazole-Based Research & Development


4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole (CAS 142976-90-7) is a non-aromatic N-methyl-dihydropyrazole with a 4-hexyl substituent (molecular formula C₁₀H₂₀N₂) . Unlike its aromatic pyrazole counterparts, this compound belongs to the 3-pyrazoline class, characterized by a saturated C4–C5 bond, which confers distinct electronic properties and reactivity. It is primarily utilized as a synthetic building block in the preparation of agrochemicals and pharmacologically active heterocycles, as documented in the broader dihydropyrazole patent literature [1]. Its specific substitution pattern—N₁-methyl and C₄-hexyl—is critical for generating derivatives with tailored lipophilicity and steric profiles, which cannot be replicated by aromatic pyrazoles or other N-alkyl dihydropyrazoles.

Why Generic Dihydropyrazole or Pyrazole Analogs Cannot Replace 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole in Research and Development


The subtle structural features of 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole create a unique property profile that generic alternatives cannot replicate. Unlike 4-hexyl-1H-pyrazole (CAS 73123-47-4), the N₁‑methyl group eliminates the acidic N–H proton, preventing undesirable side reactions during further functionalization [1]. Simultaneously, the non‑aromatic 2,3‑dihydro core makes the compound a substrate for selective oxidation to the corresponding 1‑methyl‑4‑hexylpyrazole or a precursor for electrophilic additions, reactivity not accessible to fully aromatic pyrazoles . Additionally, the calculated LogP of 2.56 is significantly lower than the 3.50 of its aromatic N–H analog, demonstrating that N‑methylation and the dihydro state substantially modulate lipophilicity . These interconnected structural elements mean that a seemingly minor change—e.g., omitting the 2,3‑dihydro character or altering the N‑alkyl group—produces a functionally different molecule that will not serve as a direct substitute in synthetic sequences or biological screens.

Quantitative Differentiation of 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole from Closest Analogs


Reduced Lipophilicity vs. Aromatic 4-Hexyl-1H-pyrazole

The computed LogP of 4-hexyl-1-methyl-2,3-dihydro-1H-pyrazole is 2.56, compared to 3.50 for the aromatic analog 4-hexyl-1H-pyrazole . This 0.94 log unit reduction indicates significantly lower lipophilicity for the N-methyl-dihydro derivative, which directly influences membrane permeability, solubility, and ADME predictions in drug discovery programs [1].

Lipophilicity LogP Dihydropyrazole physicochemical properties

Lower Topological Polar Surface Area (TPSA) Than 4-Hexyl-1H-pyrazole

The topological polar surface area (TPSA) of 4-hexyl-1-methyl-2,3-dihydro-1H-pyrazole is 15.27 Ų, markedly lower than the 28.7 Ų of 4-hexyl-1H-pyrazole . This 46.8% reduction in TPSA is attributed to the absence of an N–H hydrogen bond donor and the altered electron distribution in the non-aromatic ring, which collectively reduce the hydrogen-bonding capacity of the molecule [1].

Polar surface area Drug-likeness Physicochemical comparison

Dihydropyrazole Core Enables Oxidative Aromatization as a Synthetic Handle

The 2,3-dihydro-1H-pyrazole core of the target compound can be selectively oxidized to the corresponding 1-methyl-4-hexyl-1H-pyrazole under mild conditions (e.g., DABCO-Br₂ complex in AcOH, rt) in good to excellent yields, a transformation that is not available to fully aromatic pyrazoles . This reactivity provides a unique synthetic handle for late-stage diversification, effectively allowing the dihydropyrazole to be used as a masked pyrazole or a versatile three-carbon unit.

Oxidation Aromatization Dihydropyrazole reactivity Synthetic intermediate

Increased Molecular Weight and Carbon Content vs. Shorter-Chain Dihydropyrazoles

With a molecular weight of 168.28 g/mol and 10 carbon atoms, 4-hexyl-1-methyl-2,3-dihydro-1H-pyrazole is heavier than the 4-methyl (126.20 g/mol) and 4-ethyl (140.23 g/mol) analogs . The hexyl chain introduces additional lipophilic bulk and conformational flexibility, which can be exploited to fill hydrophobic pockets in target proteins or to modulate the aggregation behavior of materials derived from this scaffold.

Molecular weight Alkyl chain effect Building block library design

Target Application Scenarios for 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Programs Requiring Lower LogP and TPSA Scaffolds

When a screening hit contains an aromatic pyrazole with suboptimal LogP (>3.5), replacing it with 4-hexyl-1-methyl-2,3-dihydro-1H-pyrazole can decrease LogP by ~0.94 units and TPSA by ~13.43 Ų, bringing the lead compound into more favorable drug-like space per Lipinski and Veber rules .

Late-Stage Diversification via Oxidative Aromatization

In a synthetic route where a masked pyrazole is needed, 4-hexyl-1-methyl-2,3-dihydro-1H-pyrazole serves as a protected form that can be unmasked by oxidation at the penultimate step. This strategy circumvents the lower reactivity of aromatic pyrazoles in certain C–C bond-forming reactions and has precedent in pyrazoline chemistry .

Building Block for CNS-Targeted Compound Libraries

The combination of low TPSA (15.27 Ų) and moderate LogP (2.56) makes this compound particularly suitable for constructing CNS-focused libraries, where TPSA < 60 Ų is a prerequisite for blood-brain barrier penetration [1]. The N-methyl group further eliminates a hydrogen bond donor, enhancing passive permeability.

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